molecular formula C6H6N4S B8715895 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione CAS No. 100114-29-2

7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione

Cat. No.: B8715895
CAS No.: 100114-29-2
M. Wt: 166.21 g/mol
InChI Key: YJRRWJRVQFNMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation in industrial settings allows for efficient and rapid production, making it a preferred method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.

Major Products Formed: The major products formed from the reactions of this compound include various substituted derivatives that exhibit enhanced biological activities. These derivatives are often used in medicinal chemistry for the development of new drugs .

Mechanism of Action

The mechanism of action of 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Properties

CAS No.

100114-29-2

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

7-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione

InChI

InChI=1S/C6H6N4S/c1-4-2-3-7-5-8-6(11)9-10(4)5/h2-3H,1H3,(H,9,11)

InChI Key

YJRRWJRVQFNMQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=NC(=S)NN12

Origin of Product

United States

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